5-hydroxy-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Overview
Description
5-hydroxy-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine and pyrrole derivatives under specific conditions. For instance, the reaction may involve the use of strong acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Various reagents, including halogenating agents and nucleophiles, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction yields an alcohol .
Scientific Research Applications
5-hydroxy-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 5-hydroxy-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure but may have different substituents, leading to varied biological activities.
Pyrrolopyrazine derivatives: These compounds also feature a fused pyrrole ring but with a pyrazine ring instead of a pyridine ring.
Uniqueness
5-hydroxy-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl and aldehyde groups make it a versatile intermediate for further chemical modifications .
Properties
IUPAC Name |
5-hydroxy-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-7(13)3-11-9-8(5)6(4-12)2-10-9/h2-4,13H,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BROODWZMMHKVDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CNC2=NC=C1O)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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